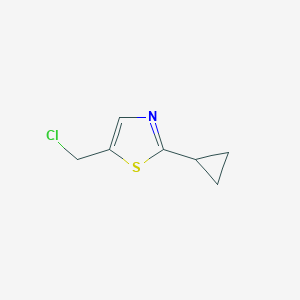
5-(Chloromethyl)-2-cyclopropylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-2-cyclopropylthiazole is a heterocyclic compound that features a thiazole ring substituted with a chloromethyl group at the 5-position and a cyclopropyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-cyclopropylthiazole typically involves the chlorination of a precursor thiazole compound. One common method involves the reaction of 1-isothiocyanic acid base-2-chloro-2-propene with an organic solvent at temperatures ranging from 5°C to 20°C. The reaction proceeds through chlorination, followed by vacuum distillation to obtain the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve the recycling of organic solvents and the utilization of by-products such as hydrogen chloride. This approach not only simplifies the reaction steps but also aligns with green chemistry principles by minimizing waste and optimizing yield .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chloromethyl)-2-cyclopropylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Cyclization Reactions: The thiazole ring can undergo cyclization with other reactive groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various thiazole derivatives, while oxidation and reduction can lead to different functionalized thiazoles .
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-2-cyclopropylthiazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-2-cyclopropylthiazole involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can disrupt normal cellular processes, leading to antimicrobial or antifungal effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Chloromethyl)furfural: A related compound with a furan ring instead of a thiazole ring.
2-Chloro-5-chloromethylthiazole: Similar structure but with an additional chlorine atom on the thiazole ring.
5-Hydroxymethylfurfural: Another related compound with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
5-(Chloromethyl)-2-cyclopropylthiazole is unique due to the presence of both a cyclopropyl group and a chloromethyl group on the thiazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H8ClNS |
|---|---|
Molekulargewicht |
173.66 g/mol |
IUPAC-Name |
5-(chloromethyl)-2-cyclopropyl-1,3-thiazole |
InChI |
InChI=1S/C7H8ClNS/c8-3-6-4-9-7(10-6)5-1-2-5/h4-5H,1-3H2 |
InChI-Schlüssel |
SGXLKUKIHADOHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC=C(S2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


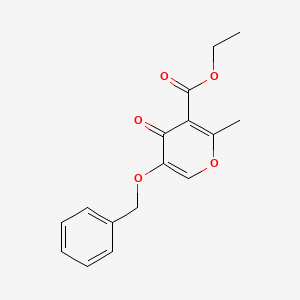


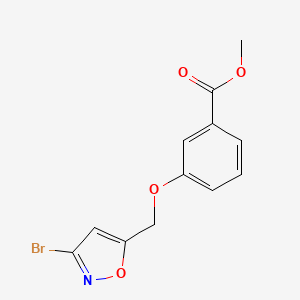


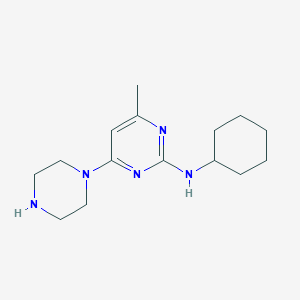
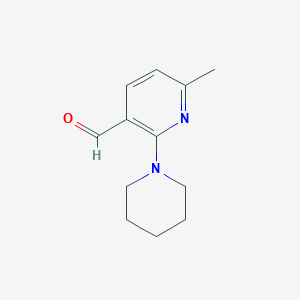
![5-(Methylsulfonyl)-4-(p-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11781341.png)
![5-Chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11781349.png)
![3-Amino-2-chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11781352.png)


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-amine hydrochloride](/img/structure/B11781374.png)
